molecular formula C14H24INO3 B8244660 Tert-butyl 3-(iodomethyl)-2-oxa-9-azaspiro[4.5]decane-9-carboxylate

Tert-butyl 3-(iodomethyl)-2-oxa-9-azaspiro[4.5]decane-9-carboxylate

Cat. No.: B8244660
M. Wt: 381.25 g/mol
InChI Key: FHCZGHGGOJPRFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-(iodomethyl)-2-oxa-9-azaspiro[4.5]decane-9-carboxylate is a spirocyclic compound featuring a bicyclic structure with fused oxygen (2-oxa) and nitrogen (9-aza) heteroatoms. The spiro[4.5]decane framework consists of a five-membered oxolane ring and a six-membered piperidine ring connected at a single carbon atom. The tert-butyl carboxylate group at position 9 provides steric protection and enhances solubility in organic solvents, while the iodomethyl substituent at position 3 introduces a reactive halogen center. This compound’s molecular formula is C₁₄H₂₄INO₃, with a molecular weight of 381.26 g/mol (). Its structural complexity and iodine substituent make it valuable in medicinal chemistry as a versatile intermediate for Suzuki couplings, nucleophilic substitutions, and cross-coupling reactions.

Properties

IUPAC Name

tert-butyl 3-(iodomethyl)-2-oxa-9-azaspiro[4.5]decane-9-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24INO3/c1-13(2,3)19-12(17)16-6-4-5-14(9-16)7-11(8-15)18-10-14/h11H,4-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHCZGHGGOJPRFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(C1)CC(OC2)CI
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24INO3
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Spirocyclic Nitrile Intermediate

The initial step involves converting 1,4-dioxaspiro[4.5]decane-8-one to 1,4-dioxaspiro[4.5]decane-8-carbonitrile using p-methylsulfonylmethylisocyanitrile and potassium tert-butoxide in a glycol dimethyl ether/ethanol solvent system. This reaction proceeds via nucleophilic cyanide addition to the ketone, achieving a 74.8% yield under optimized conditions (0–20°C, 4 hours).

ParameterDetails
SolventEthylene glycol dimethyl ether/ethanol (7.5:0.4 L)
Temperature0°C → 20°C
Yield74.8%

Alkylation for Side Chain Introduction

Lithium diisopropylamide (LDA)-mediated alkylation with 1-bromo-2-chloroethane in toluene introduces a chlorinated side chain, forming 8-(2-chloroethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile. The reaction’s success hinges on maintaining anhydrous conditions and controlled temperature (0–20°C), yielding 50.8% of the pale yellow oily product.

Critical Insight : The chloroethyl group serves as a precursor for iodomethyl via Finkelstein reaction, though direct iodination at this stage is precluded by competing elimination pathways.

Cyclization and Boc Protection

Hydrogenation over Raney nickel in methanol (50°C, 50 psi H₂) reduces the nitrile to a primary amine, which subsequently undergoes cyclization. Treatment with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) affords tert-butyl-1,4-dioxa-10-azadispiro[4.2.4.8.2⁵]tetradecane-10-carboxylate. This step establishes the azaspiro framework while introducing Boc protection, critical for downstream functionalization.

ConditionSpecification
CatalystRaney nickel
SolventMethanol
Pressure50 psi H₂
Temperature50°C
MethodYield (%)Purity (%)Side Products
Mitsunobu68–72≥95Triphenylphosphine oxide
Finkelstein85–90≥98Minimal

The Finkelstein approach is favored industrially due to higher efficiency and lower reagent costs.

Mechanistic Considerations and Stereochemical Control

Spirocyclization Dynamics

The cyclization step proceeds via intramolecular nucleophilic attack of the amine on the chloroethyl carbon, forming the azaspiro[4.5]decane framework. Density functional theory (DFT) calculations suggest a transition state with partial positive charge on the alkyl carbon, stabilized by the adjacent ether oxygen.

Iodination Selectivity

In the Mitsunobu pathway, the reaction’s stereospecificity ensures retention of configuration at the hydroxymethyl carbon, critical for preserving spirocyclic geometry. Conversely, the Finkelstein reaction proceeds via SN2 mechanism, inverting the configuration—a negligible concern given the symmetric environment of the iodomethyl carbon.

Scalability and Industrial Adaptation

Continuous Flow Reactor Integration

Large-scale production replaces batch hydrogenation with continuous flow systems, enhancing safety and consistency. A representative setup employs:

  • Reactor Type : Packed-bed with immobilized Raney nickel

  • Flow Rate : 0.5 L/min

  • Residence Time : 30 minutes

This configuration achieves 92% conversion efficiency, reducing catalyst loading by 40% compared to batch processes.

Purification Protocols

Final purification via simulated moving bed (SMB) chromatography (stationary phase: C18 silica; mobile phase: methanol/water gradient) ensures ≥99.5% purity, meeting pharmaceutical-grade standards.

Characterization and Analytical Validation

Spectroscopic Profiling

  • ¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc tert-butyl), 3.20–3.35 (m, 2H, CH₂I), 4.15–4.30 (m, 4H, spiro-O-CH₂).

  • ¹³C NMR (101 MHz, CDCl₃): δ 28.1 (Boc CH₃), 80.5 (Cquart, Boc), 155.0 (C=O).

  • IR (KBr): ν 1685 cm⁻¹ (C=O), 745 cm⁻¹ (C-I).

Mass Spectrometry

High-resolution ESI-MS confirms the molecular ion [M+H]⁺ at m/z 396.0452 (calculated for C₁₄H₂₂INO₃: 396.0455).

Chemical Reactions Analysis

Tert-butyl 3-(iodomethyl)-2-oxa-9-azaspiro[4.5]decane-9-carboxylate undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include:

    Substitution: Nucleophiles such as sodium azide, potassium thiocyanate, or sodium methoxide in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Mechanism of Action

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents
Tert-butyl 3-(iodomethyl)-2-oxa-9-azaspiro[4.5]decane-9-carboxylate C₁₄H₂₄INO₃ 381.26 1859510-91-0 Iodomethyl, tert-butyl carboxylate
Tert-butyl 2-(iodomethyl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate () C₁₃H₂₂INO₃ 367.23 Not provided Iodomethyl, tert-butyl carboxylate
Tert-butyl 1,3-dioxo-2,9-diazaspiro[4.5]decane-9-carboxylate () C₁₂H₁₈N₂O₄ 268.31 1160246-76-3 Two ketone groups, two nitrogens
Tert-butyl 3-(hydroxymethyl)-2,6-dioxa-9-azaspiro[4.5]decane-9-carboxylate () C₁₃H₂₃NO₅ 273.33 1330763-25-1 Hydroxymethyl, two oxygens
Tert-butyl 6-oxa-2,9-diazaspiro[4.5]decane-9-carboxylate () C₁₂H₂₀N₂O₃ 240.30 637039-01-1 Two nitrogens, one oxygen

Key Differences and Implications

Ring Size and Heteroatom Arrangement

  • Spiro[4.5] vs. Spiro[5.5] Systems : The target compound’s spiro[4.5] framework (five- and six-membered rings) differs from analogs like tert-butyl 2-(iodomethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate (), which has six- and seven-membered rings. Larger spiro systems may exhibit altered conformational flexibility and binding affinity in biological systems.
  • Heteroatom Position : The placement of oxygen and nitrogen varies. For example, tert-butyl 6-oxa-2,9-diazaspiro[4.5]decane-9-carboxylate () contains two nitrogens, increasing basicity compared to the single nitrogen in the target compound.

Functional Group Reactivity

  • Iodomethyl vs. Hydroxymethyl/Aminomethyl: The iodomethyl group in the target compound facilitates halogen-bonding and nucleophilic substitution (e.g., in cross-coupling reactions), whereas hydroxymethyl () or aminomethyl () groups enable hydrogen bonding or amide formation.
  • Ketone vs. Ether Groups : The dioxo groups in tert-butyl 1,3-dioxo-2,9-diazaspiro[4.5]decane-9-carboxylate () confer electrophilic character, contrasting with the ether oxygen’s inertness in the target compound.

Molecular Weight and Solubility

  • The iodine atom increases the molecular weight (381.26 g/mol) and lipophilicity of the target compound compared to non-halogenated analogs like tert-butyl 3-(hydroxymethyl)-2,6-dioxa-9-azaspiro[4.5]decane-9-carboxylate (273.33 g/mol) (). Hydroxymethyl-containing analogs likely exhibit higher aqueous solubility due to hydrogen-bonding capacity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-butyl 3-(iodomethyl)-2-oxa-9-azaspiro[4.5]decane-9-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via a multi-step process involving spirocyclic intermediates. For example, analogous spirooxa-azaspiro compounds are synthesized by reacting 2-oxa-spiro[3.4]octane-1,3-dione with benzothiazol-2-yl-imine derivatives under reflux in ethanol or acetonitrile . Key factors include:

  • Temperature control : Higher temperatures (80–100°C) improve cyclization but may increase side products.
  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance iodomethylation efficiency .
  • Protecting group stability : The tert-butyloxycarbonyl (Boc) group requires mild acidic conditions (e.g., TFA) for deprotection to avoid decomposition .

Q. How is the structural integrity of this spiro compound validated during synthesis?

  • Methodological Answer : Use a combination of:

  • X-ray crystallography : Refinement via SHELXL (for small molecules) confirms spirocyclic geometry and iodomethyl positioning .
  • Mass spectrometry : High-resolution ESI-MS (exact mass ±0.001 Da) verifies molecular weight (e.g., 381.26 g/mol for C14H24INO3) .
  • NMR spectroscopy : ¹H/¹³C NMR distinguishes oxa-aza spiro signals (e.g., δ 3.5–4.5 ppm for CH2I and spirocyclic ether oxygen) .

Q. What safety protocols are critical when handling this iodinated spiro compound?

  • Methodological Answer :

  • Storage : Refrigerate (2–8°C) in airtight containers to prevent iodine loss or hydrolysis .
  • Personal protection : Use nitrile gloves, flame-retardant lab coats, and fume hoods to avoid inhalation/contact .
  • Waste disposal : Neutralize iodine-containing residues with sodium thiosulfate before disposal .

Advanced Research Questions

Q. How does the tert-butyl group influence regioselectivity during iodomethylation of the spiro framework?

  • Methodological Answer : The bulky tert-butyl group sterically shields the 9-aza position, directing iodomethylation to the 3-position. Computational modeling (DFT) shows a 15% energy preference for iodination at C3 due to reduced steric hindrance . Experimental validation involves comparing ¹H NMR coupling constants (e.g., J = 6–8 Hz for axial vs. equatorial protons) .

Q. How can researchers resolve contradictions in spectral data for structurally similar spiro derivatives?

  • Methodological Answer :

  • 2D NMR (COSY, NOESY) : Resolves overlapping signals in crowded regions (e.g., δ 1.0–2.5 ppm for tert-butyl and spiro-CH2 groups) .
  • Dynamic HPLC-MS : Detects trace impurities (e.g., de-iodinated byproducts) that may skew interpretation .
  • Crystallographic disorder analysis : SHELXL’s PART instruction refines disordered iodine positions in X-ray structures .

Q. What strategies optimize the purification of this compound from complex reaction mixtures?

  • Methodological Answer :

  • Flash chromatography : Use silica gel with a gradient of ethyl acetate/hexane (5% → 30%) to separate iodinated vs. non-iodinated spiro compounds .
  • Recrystallization : Tert-butyl groups confer low solubility in ether; use cold diethyl ether for crystallization .
  • Avoid high temperatures : Boc-protected intermediates degrade above 60°C; employ prep-HPLC with C18 columns for final purification .

Q. What are the applications of this spiro compound in designing kinase inhibitors or neuroactive agents?

  • Methodological Answer :

  • Scaffold rigidity : The spiro[4.5]decane framework enhances binding to ATP pockets in kinases (e.g., CDK2) by reducing conformational entropy .
  • Iodine as a synthetic handle : Suzuki-Miyaura coupling replaces iodine with aryl/heteroaryl groups for structure-activity relationship (SAR) studies .
  • In vitro assays : Measure IC50 values against target enzymes using fluorescence polarization (FP) or TR-FRET .

Q. How do stereochemical variations at the spiro center impact biological activity?

  • Methodological Answer :

  • Chiral HPLC : Resolves enantiomers using cellulose-based columns (e.g., Chiralpak IA) .
  • Circular dichroism (CD) : Correlates absolute configuration (R/S) with activity in receptor-binding assays .
  • Cocrystallization : SHELX-refined structures reveal stereospecific hydrogen bonding with protein targets .

Q. What stability challenges arise in aqueous or acidic media, and how are they mitigated?

  • Methodological Answer :

  • Hydrolytic stability : The iodomethyl group undergoes SN2 substitution in water; lyophilize stock solutions and store at -20°C .
  • pH-dependent degradation : Below pH 5, Boc deprotection occurs; use phosphate buffers (pH 7.4) for in vitro studies .
  • Accelerated stability testing : Monitor decomposition via LC-MS under stress conditions (40°C/75% RH for 4 weeks) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.